2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride to introduce the acetamido group.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Coupling Reaction: The final step involves coupling the acetamido-indole derivative with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the acetamido group.
2-(4-acetamido-1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but has a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H23N5O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-13(26)21-16-8-5-9-17-15(16)10-11-25(17)12-18(27)22-20-24-23-19(28-20)14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12H2,1H3,(H,21,26)(H,22,24,27) |
InChI Key |
BFURCDCOIUFTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.